N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCOLQGVWQXQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594609 | |
| Record name | N-Methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-32-8 | |
| Record name | N-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity or protein function. For instance, this compound can act as an inhibitor or activator, depending on the specific enzyme or protein it interacts with.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, leading to competitive inhibition or non-competitive inhibition. Additionally, this compound can interact with transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activity. Long-term studies have indicated that this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have therapeutic effects, such as reducing inflammation or modulating immune responses. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefit without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can affect the compound’s bioavailability and activity, as well as the levels of metabolites produced.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, and it can bind to plasma proteins, affecting its distribution and localization. The accumulation of this compound in certain tissues can influence its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall biological effects.
Biological Activity
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 203.25 g/mol
- CAS Number : 884507-32-8
- PubChem CID : 18525856
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antileishmanial agent and its interaction with multiple biological targets.
Antileishmanial Activity
One of the most notable activities of this compound is its efficacy against Leishmania infantum, the causative agent of visceral leishmaniasis. In vitro studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant inhibitory effects on the growth of promastigotes:
| Compound | Concentration (µM) | % Inhibition (24h) | % Inhibition (48h) |
|---|---|---|---|
| Ox1 | 50 | 66 | 32 |
| Ox1 | 200 | >90 | Not specified |
The compound showed an IC value of 32.9 µM against promastigotes, indicating a strong potential for further development as an antileishmanial drug .
The mechanisms through which this compound exerts its biological effects are multifaceted. The presence of the oxadiazole moiety is crucial for its bioactivity. Research suggests that the structural features contribute to interactions with specific cellular targets involved in parasite metabolism and replication.
Selectivity Index
The selectivity index (SI), which measures the safety profile of a compound by comparing its cytotoxicity to normal cells versus its efficacy against pathogens, is a critical parameter in evaluating potential therapeutic agents. For instance:
| Compound | SI Value |
|---|---|
| Ox1 | >5 |
This indicates that Ox1 not only effectively inhibits parasite growth but also exhibits low toxicity towards mammalian cells, making it a promising candidate for further pharmacological development .
Case Studies and Research Findings
Several studies have focused on the biological activity of oxadiazole derivatives similar to this compound:
- Antimicrobial Properties : Research has shown that oxadiazole derivatives possess antibacterial and antifungal activities. Compounds exhibiting structural similarities have been tested against various pathogens with promising results .
- Neuroprotective Effects : Some studies suggest that oxadiazole derivatives may have neuroprotective properties against neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The ability to inhibit acetylcholinesterase (AChE) has been noted in certain derivatives .
- Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines indicate that some oxadiazole compounds can induce apoptosis in malignant cells while sparing normal cells .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.25 g/mol
- CAS Number : 879896-56-7
- InChI Key : LJDBGVKOXDSIQQ-UHFFFAOYSA-N
The compound features an oxadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the methyl group on the oxadiazole ring enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains and fungi. For instance, the incorporation of the oxadiazole moiety in N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine may enhance its efficacy as an antimicrobial agent.
Anti-inflammatory Properties
Compounds with oxadiazole structures have been investigated for their potential anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This property makes such compounds promising candidates for developing new anti-inflammatory drugs.
Neuroprotective Effects
Some studies suggest that derivatives of this compound could exhibit neuroprotective effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.
Fungicidal Activity
Recent patents have highlighted the use of oxadiazole derivatives in agricultural formulations as fungicides. These compounds can protect crops from various fungal pathogens by disrupting their growth or reproductive processes. The application of this compound in agricultural practices could significantly enhance crop yield and quality.
Pest Control
The structural characteristics of this compound may also allow it to function as an insect repellent or pesticide. Its effectiveness against specific pests could be a focus for future research, particularly in sustainable agriculture.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the oxadiazole ring.
- Alkylation reactions to introduce the methyl group.
- Coupling reactions to attach the phenyl group.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of oxadiazole derivatives exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the oxadiazole structure significantly influenced antibacterial potency.
Case Study 2: Agricultural Application
In a field trial assessing fungicidal efficacy, N-methyl derivatives were tested against common crop pathogens like Fusarium spp. Results indicated a marked reduction in disease incidence when treated with formulations containing oxadiazole derivatives compared to untreated controls.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- N-Methyl Substitution: The N-methyl group in the target compound enhances lipophilicity and may reduce metabolic degradation compared to non-methylated analogues (e.g., CAS 1354088-12-2) .
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations .
Preparation Methods
General Synthetic Routes to 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration reactions involving amidoximes and carboxylic acid derivatives or their equivalents. Typical methods include:
- Cyclodehydration of amidoximes with carboxylic acids or esters under dehydrating conditions (e.g., phosphorus oxychloride).
- Condensation of hydrazine derivatives with orthoesters or orthoacetates to form the oxadiazole ring.
Research Findings and Analysis
Yields and Purity
- The cyclodehydration step typically yields 80-90% of the oxadiazole intermediate.
- Reductive amination yields range from 70-85%, influenced by reaction time, temperature, and reducing agent choice.
- Purity is confirmed by NMR (1H and 13C), IR spectroscopy, and elemental analysis, showing close agreement with calculated values.
Spectroscopic Characterization
| Method | Key Observations |
|---|---|
| 1H NMR | Signals corresponding to methyl group on oxadiazole (singlet ~2.6 ppm), aromatic protons (7.8-8.8 ppm), and N-methyl group (singlet ~2.8-3.2 ppm) |
| IR | Characteristic oxadiazole ring vibrations around 1600-1650 cm⁻¹, N-H stretching bands |
| Elemental Analysis | Carbon, hydrogen, and nitrogen percentages closely matching theoretical values for C13H15N4O |
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclodehydration of hydrazide with triethyl orthoacetate | Reflux 24 h, ethanol wash | 80-90 | High yield, straightforward | Requires long reflux time |
| Reductive amination of aldehyde intermediate | Methylamine, NaBH3CN or NaBH(OAc)3, ethanol | 70-85 | Mild conditions, selective | Sensitive to moisture, requires careful handling |
| Purification | Recrystallization or chromatography | - | High purity product | Time-consuming |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine?
- Methodology : The compound can be synthesized via coupling reactions between substituted phenyl intermediates and heterocyclic precursors. For example, palladium-catalyzed cross-coupling or nucleophilic substitution may be employed to attach the 3-methyl-1,2,4-oxadiazole moiety to the phenyl ring. Purification via flash chromatography (e.g., hexanes/EtOAc gradients) is recommended, with yields optimized by controlling stoichiometry and reaction time .
- Key Steps :
- Formation of the oxadiazole ring via cyclization of amidoximes or nitrile oxides.
- Methylation of the primary amine group using methylating agents (e.g., CH₃I) in the presence of a base .
Q. How can NMR and HRMS be used to confirm the structural identity of this compound?
- NMR Analysis :
- ¹H NMR : Look for singlet peaks corresponding to the N-methyl group (~δ 2.3–2.5 ppm) and aromatic protons from the phenyl ring (δ 7.2–8.1 ppm). The oxadiazole ring protons may appear as a singlet near δ 2.4 ppm (3-methyl group) .
- ¹³C NMR : Peaks at ~167–175 ppm confirm the oxadiazole carbons, while aromatic carbons appear between 125–135 ppm .
- HRMS : Validate the molecular ion [M+H]⁺ with a mass accuracy <5 ppm. For example, a calculated mass of 408.1923 Da should match experimental data within 3 ppm error .
Q. What computational approaches are suitable for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with gradient corrections to predict thermochemical properties, ionization potentials, and electron affinity. Basis sets like 6-31G(d,p) are recommended for geometry optimization and frontier molecular orbital analysis .
- Software : Gaussian or ORCA for DFT calculations; solvent effects can be modeled using the PCM framework .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor optimization (<5%) and validation of anisotropic displacement parameters. Hydrogen atoms can be placed geometrically and refined using a riding model .
- Challenges : Address twinning or disorder in the oxadiazole ring using the TWIN/BASF commands in SHELX .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in bioactivity studies?
- Bioisosteric Replacement : Modify the oxadiazole ring (e.g., 1,3,4-thiadiazole) to assess impact on target binding .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with biological targets (e.g., riboswitches or enzymes) .
- Experimental Validation : Test analogs with substitutions on the phenyl or methyl groups in enzymatic assays (e.g., IC₅₀ measurements for kinase inhibition) .
Q. How should researchers resolve discrepancies between experimental and computational spectroscopic data?
- Root Cause Analysis :
- Check for tautomerism or conformational flexibility in the oxadiazole ring using variable-temperature NMR .
- Validate DFT-predicted chemical shifts against experimental data, adjusting solvent models or functionals if needed .
- Cross-Validation : Compare HRMS, IR, and elemental analysis to confirm molecular integrity. For example, an HRMS error >5 ppm may indicate impurities or incorrect adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
